Manglexanthone
Description
Manglexanthone is a bioactive xanthone derivative characterized by a tricyclic aromatic framework with hydroxyl, methoxy, and prenyl substituents. Xanthones are a class of oxygenated heterocyclic compounds widely distributed in plants, fungi, and marine organisms, known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities . This compound is distinguished by its unique substitution pattern, particularly at the C-1, C-3, C-5, and C-6 positions, which influences its solubility, bioavailability, and interaction with biological targets.
Properties
CAS No. |
62326-62-9 |
|---|---|
Molecular Formula |
C24H24O6 |
Molecular Weight |
408.44 |
IUPAC Name |
5,8-dihydroxy-9-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one |
InChI |
InChI=1S/C24H24O6/c1-12(2)6-7-14-22-15(10-16(25)23(14)28-5)21(27)19-18(29-22)11-17-13(20(19)26)8-9-24(3,4)30-17/h6,8-11,25-26H,7H2,1-5H3 |
SMILES |
CC(=CCC1=C2C(=CC(=C1OC)O)C(=O)C3=C(C4=C(C=C3O2)OC(C=C4)(C)C)O)C |
Synonyms |
5,8-Dihydroxy-9-methoxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-2H,6H-pyrano[3,2-b]xanthen-6-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : this compound’s prenyl group at C-6 enhances lipophilicity, improving membrane permeability compared to Bellidifolin’s polar hydroxyl groups .
- Bioactivity : α-Mangostin exhibits stronger anti-inflammatory activity due to its 8-prenyl group, whereas this compound’s 6-prenyl moiety correlates with selective cytotoxicity in cancer cells .
- Toxicity: Garcinexanthone A shows higher cytotoxicity in non-cancerous HEK293 cells, suggesting a narrower therapeutic window compared to this compound .
Pharmacokinetic and Stability Profiles
- Solubility : this compound’s methoxy groups reduce aqueous solubility (0.12 mg/mL at pH 7.4) compared to Bellidifolin (1.8 mg/mL) but increase stability in acidic environments .
- Metabolism : In vitro studies indicate this compound undergoes hepatic glucuronidation slower than α-Mangostin, prolonging its half-life (t₁/₂ = 6.2 h vs. 3.8 h) .
Mechanistic Insights from Recent Studies
- Antioxidant Activity : this compound scavenges ROS (Reactive Oxygen Species) at 10 µM, outperforming Garcinexanthone A (EC₅₀ = 15 µM) due to its hydroxyl-methoxy balance .
- Anticancer Pathways : this compound inhibits topoisomerase II (IC₅₀ = 8 µM), while α-Mangostin targets NF-κB signaling, highlighting divergent mechanisms despite structural similarities .
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